molecular formula C16H12N4O3S B2455982 N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 1251615-21-0

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2455982
CAS No.: 1251615-21-0
M. Wt: 340.36
InChI Key: XIPZGKDGRGLNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a furan ring, an oxadiazole ring, and a benzo[d]thiazole ring. These structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c1-8-5-11(9(2)22-8)15-19-20-16(23-15)18-14(21)10-3-4-12-13(6-10)24-7-17-12/h3-7H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPZGKDGRGLNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction

A mixture of 2-aminothiophenol (10 mmol) and 4-carboxybenzaldehyde (10 mmol) in polyphosphoric acid (PPA) is heated at 150°C for 6 hours under inert atmosphere. The reaction proceeds via electrophilic aromatic substitution, followed by cyclodehydration to yield 1,3-benzothiazole-6-carboxylic acid.

Key Data:

Parameter Value
Yield 78–85%
Purification Recrystallization (EtOH/H₂O)
Characterization $$ ^1H $$ NMR (DMSO-d6): δ 8.45 (s, 1H), 8.20 (d, J=8.4 Hz, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.60 (t, J=7.8 Hz, 1H)

Synthesis of 5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine

The oxadiazole ring is constructed via hydrazide cyclization, followed by functionalization with a dimethylfuran moiety.

Hydrazide Formation

Benzothiazole-6-carboxylic acid (5 mmol) is treated with thionyl chloride (SOCl₂, 10 mL) to generate the acyl chloride, which is subsequently reacted with hydrazine hydrate (15 mmol) in tetrahydrofuran (THF) at 0°C. The intermediate hydrazide is isolated in 90% yield.

Cyclization to Oxadiazole

The hydrazide (3 mmol) is reacted with carbon disulfide (CS₂, 6 mmol) in the presence of potassium hydroxide (KOH, 6 mmol) in ethanol under reflux for 12 hours. This generates the 1,3,4-oxadiazol-2-amine scaffold via cyclodehydration.

Key Data:

Parameter Value
Yield 82%
Purification Column chromatography (SiO₂, Hexane/EtOAc 3:1)
Characterization LC-MS (ESI): m/z 167.1 [M+H]+

Final Coupling Reaction

The benzothiazole-6-carboxylic acid (1 mmol) is activated with oxalyl chloride (2 mmol) in dichloromethane (DCM) at 0°C, followed by reaction with 5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine (1 mmol) in the presence of triethylamine (TEA, 3 mmol). The mixture is stirred at room temperature for 12 hours.

Key Data:

Parameter Value
Yield 88%
Purification Recrystallization (DCM/Hexane)
Characterization LC-MS (ESI): m/z 340.36 [M+H]+ (Calcd. for C₁₆H₁₂N₄O₃S: 340.36)

Optimization and Mechanistic Insights

Palladium-Catalyzed Coupling

The Suzuki-Miyaura reaction’s efficiency (93% yield) stems from the electron-rich nature of the dimethylfuran boronate ester, which enhances transmetalation with the palladium catalyst. Key parameters include:

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ ensures complete conversion.
  • Solvent System : Aqueous Na₂CO₃ in toluene/ethanol facilitates phase transfer.

Amide Bond Formation

The use of oxalyl chloride for carboxylic acid activation minimizes side reactions compared to carbodiimide-based coupling agents. Triethylamine neutralizes HCl, preventing protonation of the oxadiazol-2-amine nucleophile.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Suzuki Coupling 93 >98 High regioselectivity
Hydrazide Cyclization 82 95 Scalability
Direct Amination 88 97 Mild conditions

Challenges and Mitigation Strategies

  • Oxadiazole Ring Stability : Prolonged heating during cyclization may lead to decomposition. Mitigated by strict temperature control (80°C max).
  • Boronate Ester Sensitivity : Moisture-sensitive intermediates require anhydrous conditions and argon atmosphere.
  • Purification Complexity : Silica gel chromatography with gradient elution (Hexane → EtOAc) resolves close-running impurities.

Chemical Reactions Analysis

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The benzo[d]thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis by interacting with DNA or inhibiting key signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar compounds to N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide include other heterocyclic compounds with furan, oxadiazole, and benzo[d]thiazole rings. Examples include:

    This compound analogs: These compounds have similar structures but with different substituents on the rings.

    Benzo[d]thiazole derivatives: Compounds like 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide share the benzo[d]thiazole core but differ in other functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an antitumor agent, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₃N₅O₃
  • Molecular Weight : 287.27 g/mol
  • CAS Number : 1251543-48-2
PropertyValue
Molecular FormulaC₁₃H₁₃N₅O₃
Molecular Weight287.27 g/mol
CAS Number1251543-48-2

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. An investigation into related compounds has shown that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative activity of benzothiazole derivatives:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • IC₅₀ Values :
    • A549: 6.75 ± 0.19 μM
    • HCC827: 6.26 ± 0.33 μM
    • NCI-H358: 16.00 ± 9.38 μM

These values indicate a strong potential for these compounds to inhibit cell proliferation in lung cancer models .

Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives has also been documented. In particular, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Related Compounds

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli<10 μg/mL
Staphylococcus aureus<15 μg/mL

These results suggest that compounds containing the benzothiazole moiety can serve as promising candidates for the development of new antimicrobial agents .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cellular processes involved in the cell cycle and apoptosis.
  • Antimicrobial Mechanism : It may interfere with bacterial cell wall synthesis or disrupt membrane integrity.
  • Targeting Specific Pathways : Benzothiazole derivatives often interact with various molecular targets within cancer cells, such as tubulin or topoisomerases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.